molecular formula C12H4F6 B14664888 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl CAS No. 41877-27-4

2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl

Cat. No.: B14664888
CAS No.: 41877-27-4
M. Wt: 262.15 g/mol
InChI Key: VPBBMLNMHNDQOZ-UHFFFAOYSA-N
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Description

2,2’,3,4,5,6-Hexafluoro-1,1’-biphenyl is a fluorinated biphenyl compound characterized by the presence of six fluorine atoms attached to the biphenyl structure. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6-Hexafluoro-1,1’-biphenyl typically involves the halogenation of biphenyl compounds. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent over-fluorination.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,5,6-Hexafluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,2’,3,4,5,6-Hexafluoro-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.

    Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2’,3,4,5,6-Hexafluoro-1,1’-biphenyl exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, which can influence the reactivity and stability of the compound. These interactions can affect molecular targets and pathways, making the compound valuable in various chemical and biological processes.

Comparison with Similar Compounds

  • 3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl
  • 2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Comparison: Compared to these similar compounds, 2,2’,3,4,5,6-Hexafluoro-1,1’-biphenyl is unique due to its specific fluorination pattern, which imparts distinct chemical properties. For instance, the presence of six fluorine atoms in specific positions can influence its reactivity and interactions with other molecules differently than compounds with more or fewer fluorine atoms or different substitution patterns.

Properties

CAS No.

41877-27-4

Molecular Formula

C12H4F6

Molecular Weight

262.15 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2-fluorophenyl)benzene

InChI

InChI=1S/C12H4F6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H

InChI Key

VPBBMLNMHNDQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)F

Origin of Product

United States

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